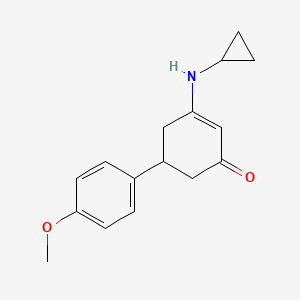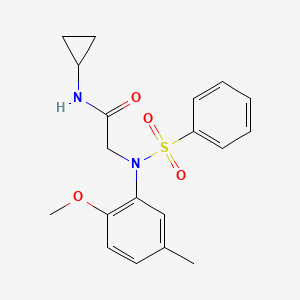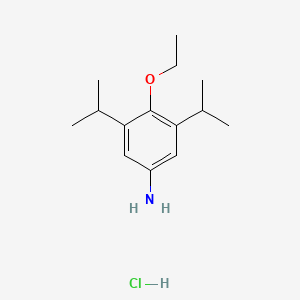![molecular formula C20H24N2O2 B3926203 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B3926203.png)
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]-2-propanol
Vue d'ensemble
Description
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]-2-propanol, also known as L-755,507, is a selective beta-3 adrenergic receptor agonist. It was first synthesized by Merck & Co. in the early 1990s and has since been studied extensively for its potential therapeutic applications.
Mécanisme D'action
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]-2-propanol selectively activates the beta-3 adrenergic receptor, which is predominantly expressed in adipose tissue. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in increased energy expenditure and weight loss. In addition, activation of the beta-3 adrenergic receptor has been shown to improve glucose metabolism and insulin sensitivity in animal models.
Biochemical and Physiological Effects:
This compound has been shown to increase energy expenditure and promote weight loss in animal models. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes. In addition, this compound has been studied for its potential cardioprotective effects, including reducing myocardial ischemia and reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]-2-propanol in lab experiments is its selectivity for the beta-3 adrenergic receptor, which allows for more precise targeting of specific physiological processes. However, one limitation is its relatively short half-life, which may require frequent dosing in animal models.
Orientations Futures
There are several potential future directions for research on 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]-2-propanol. One area of interest is its potential use in combination with other drugs for the treatment of obesity and type 2 diabetes. Another area of interest is its potential use in the treatment of cardiovascular diseases, such as myocardial infarction and heart failure. Additionally, further research is needed to fully understand the mechanisms underlying the cardioprotective effects of this compound.
Applications De Recherche Scientifique
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]-2-propanol has been studied for its potential therapeutic applications in various fields, including obesity, diabetes, and cardiovascular diseases. It has been shown to increase energy expenditure and promote weight loss in animal models, making it a promising candidate for the treatment of obesity. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes. It has also been studied for its potential cardioprotective effects, including reducing myocardial ischemia and reperfusion injury.
Propriétés
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(4-methoxyanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14-15(2)22(20-7-5-4-6-19(14)20)13-17(23)12-21-16-8-10-18(24-3)11-9-16/h4-11,17,21,23H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWIWNWBSUGIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNC3=CC=C(C=C3)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806816 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-benzoyl-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926133.png)
![N-(2,5-dimethylphenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3926134.png)
![1-(4-ethoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B3926142.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B3926150.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3926156.png)
![4-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926163.png)


![N~2~-(2-chlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3926179.png)
![2-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926188.png)

![7-benzoyl-3,3-dimethyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926213.png)
![N-{3-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B3926223.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-dimethylpiperazine](/img/structure/B3926225.png)